molecular formula C6H6N4O B12355460 3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12355460
M. Wt: 150.14 g/mol
InChI Key: TXBQSUKLTCYXSU-UHFFFAOYSA-N
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Description

3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the practical methods for synthesizing 3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves a three-component reaction. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation . Another approach includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylate followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other green chemistry approaches are promising for scaling up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2,4H,1H3,(H,7,8,10,11)

InChI Key

TXBQSUKLTCYXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2C1C(=O)NC=N2

Origin of Product

United States

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